![molecular formula C13H11N3 B12932223 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole CAS No. 89634-66-2](/img/structure/B12932223.png)
6-[(Pyridin-3-yl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyridine and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole typically involves the reaction of 3-(chloromethyl)pyridine with 1H-benzo[d]imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π stacking, or coordination with metal ions, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole
- 5-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazole
- 5-(Pyridin-3-ylmethyl)-1H-imidazole
Uniqueness
5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyridine and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
CAS No. |
89634-66-2 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-(pyridin-3-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N3/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h1-5,7-9H,6H2,(H,15,16) |
InChI Key |
PDWPYSVCGQKKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


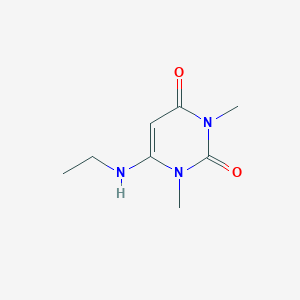
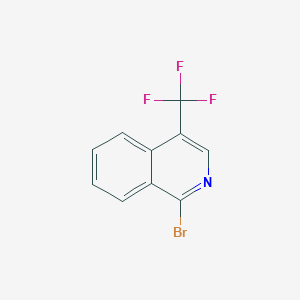
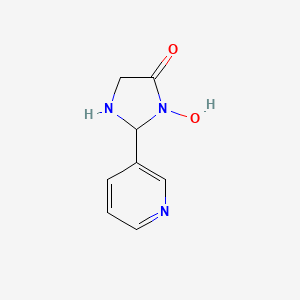
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
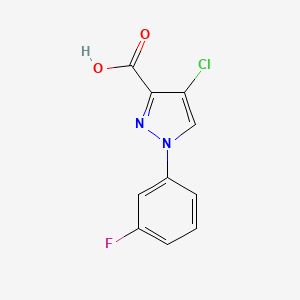
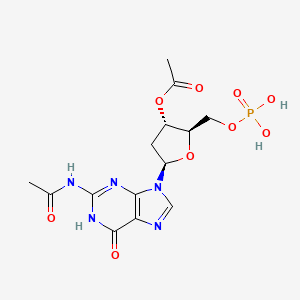
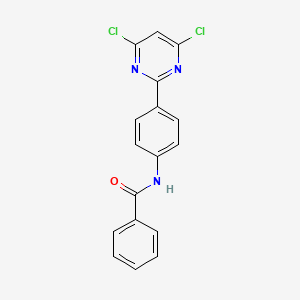
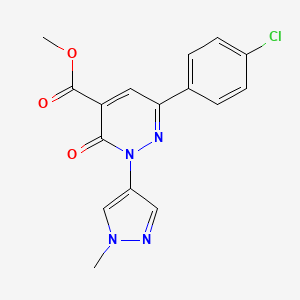
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
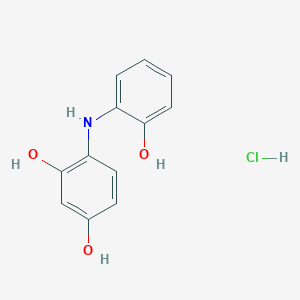
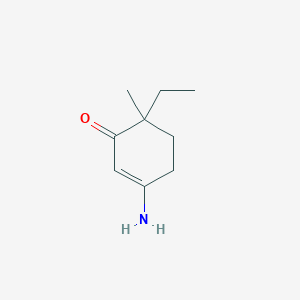
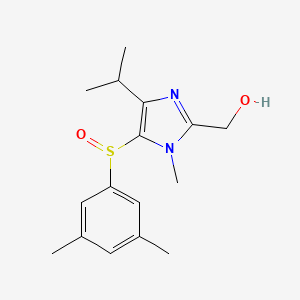
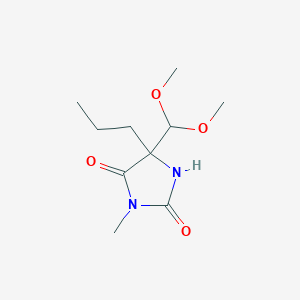
![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)
